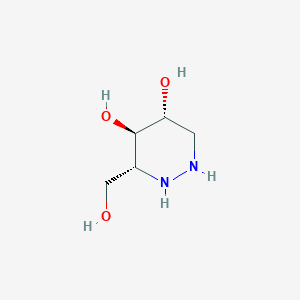
(3R,4R,5R)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azafagomine is a synthetic iminosugar that has garnered significant interest due to its potent inhibitory activity against glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Azafagomine’s structure mimics the transition state of glycoside hydrolysis, making it a valuable tool in biochemical research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azafagomine can be synthesized through several routes. One notable method involves the Diels-Alder reaction of pentadienoic acid with 4-phenyl-1,2,4-triazole-3,5-dione, followed by reduction, epoxidation, epoxide hydrolysis, and deprotection . Another approach includes the diastereoselective cycloaddition of dienes bearing a glucosyl chiral auxiliary to 4-phenyl-1,2,4-triazole-3,5-dione, followed by functionalization of alkenes into molecules bearing a glucosyl framework .
Industrial Production Methods
While specific industrial production methods for azafagomine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Azafagomine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of azafagomine include:
Reducing agents: Sodium borohydride (NaBH4) for reduction reactions.
Oxidizing agents: Potassium permanganate (KMnO4) for oxidation reactions.
Protecting groups: Acetyl groups for protecting hydroxyl functionalities during synthesis.
Major Products
The major products formed from these reactions include various derivatives of azafagomine, such as 1-N-phenyl carboxamide derivatives, which have shown enhanced binding affinity to glycosidases .
Aplicaciones Científicas De Investigación
Azafagomine has a wide range of scientific research applications:
Mecanismo De Acción
Azafagomine exerts its effects by mimicking the transition state of glycoside hydrolysis, thereby competitively inhibiting glycosidases. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates . Molecular modeling studies have shown that the efficient packing of the aromatic ring of the 1-N-phenyl carboxamide moiety into a hydrophobic sub-site in the enzyme’s active site is responsible for the improved binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxynojirimycin: A natural iminosugar with glycosidase inhibitory activity.
Uniqueness
Azafagomine is unique due to its potent inhibitory activity against a broad range of glycosidases, including almond β-glucosidase, yeast α-glucosidase, and isomaltase . Its synthetic versatility and ability to form various derivatives further enhance its applicability in scientific research and potential therapeutic uses .
Propiedades
Número CAS |
193540-72-6 |
|---|---|
Fórmula molecular |
C5H12N2O3 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(3R,4R,5R)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m1/s1 |
Clave InChI |
PPPMSBCQTLJPKM-UOWFLXDJSA-N |
SMILES |
C1C(C(C(NN1)CO)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](NN1)CO)O)O |
SMILES canónico |
C1C(C(C(NN1)CO)O)O |
Sinónimos |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5R)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















